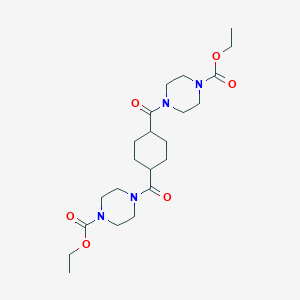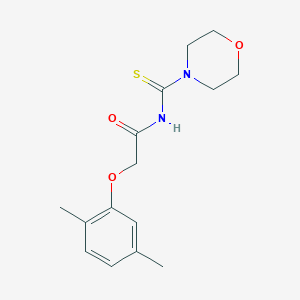
N-tert-Butyl-2,6-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-2,6-dimethylaniline, also known as N,N-di-tert-butyl-2,6-dimethylaniline (DTBDM), is a chemical compound that belongs to the family of tertiary amines. It is widely used in scientific research due to its unique properties and applications in various fields.
科学的研究の応用
N-tert-Butyl-2,6-dimethylaniline has a wide range of scientific research applications. It is commonly used as a radical scavenger in various chemical reactions, such as polymerization, oxidation, and photochemical reactions. It is also used as a stabilizer in the production of plastics, rubber, and other materials. Additionally, this compound is used as a fluorescent probe in biological and medical research, where it can be used to detect and measure the concentration of reactive oxygen species (ROS) in cells and tissues.
作用機序
The mechanism of action of N-tert-Butyl-2,6-dimethylaniline is based on its ability to scavenge free radicals and other reactive species. It acts as a hydrogen donor, which allows it to neutralize free radicals and prevent them from damaging cells and tissues. The scavenging activity of this compound is attributed to its tert-butyl group, which stabilizes the intermediate radical species formed during the reaction.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can protect cells and tissues from oxidative stress and other forms of damage. It has also been shown to have anti-inflammatory and anti-cancer properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of using N-tert-Butyl-2,6-dimethylaniline in lab experiments is its high stability and low toxicity. It is also readily available and relatively inexpensive. However, one limitation is that it can interfere with certain types of chemical reactions, such as those involving metal catalysts or strong oxidizing agents. Additionally, its scavenging activity can make it difficult to accurately measure the concentration of reactive species in certain types of experiments.
将来の方向性
There are several potential future directions for research involving N-tert-Butyl-2,6-dimethylaniline. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease. Another area of interest is its use as a fluorescent probe for imaging and detection of ROS in living cells and tissues. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to develop more effective methods for its synthesis and application.
Conclusion
In conclusion, this compound is a unique chemical compound with a wide range of scientific research applications. Its ability to scavenge free radicals and other reactive species makes it a valuable tool for studying oxidative stress and other forms of cellular damage. While there are limitations to its use in certain types of experiments, its high stability and low toxicity make it a promising candidate for future research in various fields.
合成法
N-tert-Butyl-2,6-dimethylaniline can be synthesized through several methods. One of the most common methods is the reaction between 2,6-dimethylaniline and tert-butyl chloride in the presence of a strong acid catalyst. The reaction takes place through the formation of an intermediate tert-butyl diazonium salt, which is then reduced to form the final product. Another method involves the reaction between 2,6-dimethylaniline and tert-butyl bromide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate tert-butyl ammonium salt, which is then deprotonated to form the final product.
特性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC名 |
N-tert-butyl-2,6-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-9-7-6-8-10(2)11(9)13-12(3,4)5/h6-8,13H,1-5H3 |
InChIキー |
KMESIPKMPAFFOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(C)(C)C |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)



![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)


![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)


